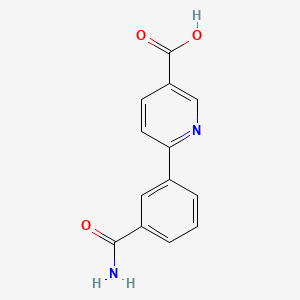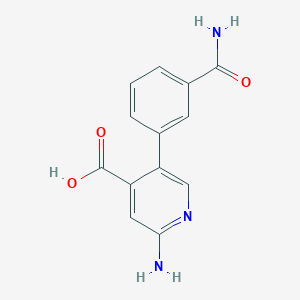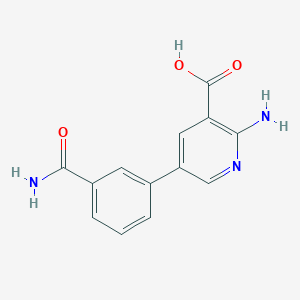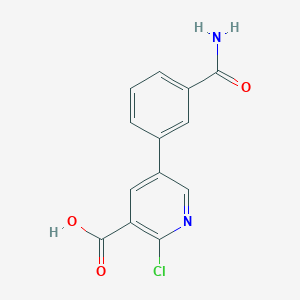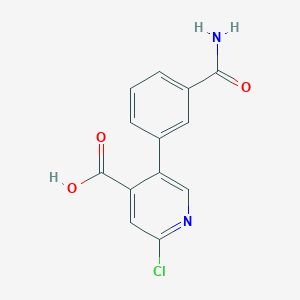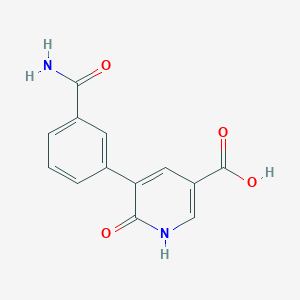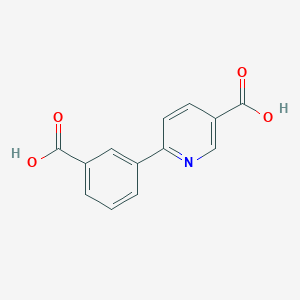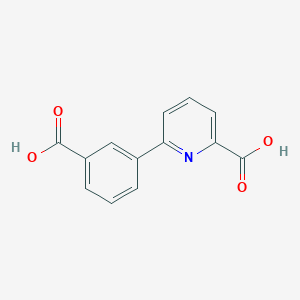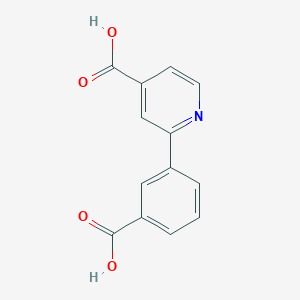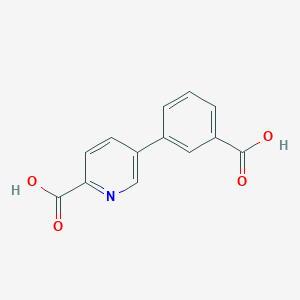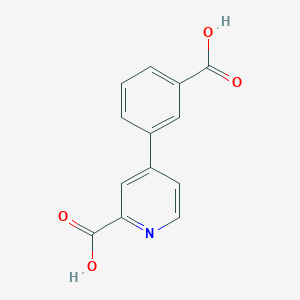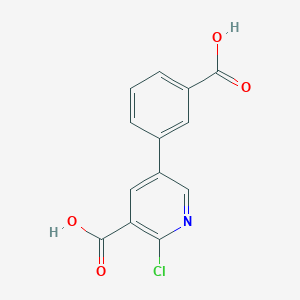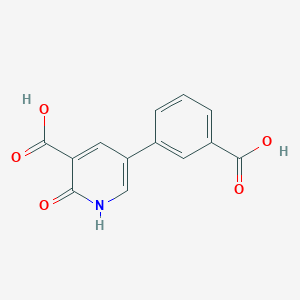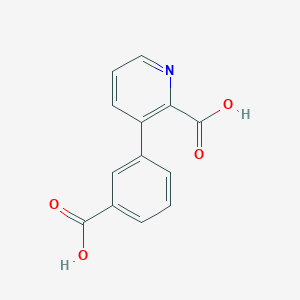
3-(3-Carboxyphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Carboxyphenyl)picolinic acid is an organic compound that features a picolinic acid moiety substituted with a carboxyphenyl group. This compound is of interest due to its potential applications in coordination chemistry and materials science. It serves as a versatile building block for the synthesis of various coordination polymers and metal-organic frameworks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a suitable carboxyphenyl derivative under controlled conditions. One common method is the hydrothermal self-assembly pathway, where the compound is generated by reacting picolinic acid with 3-carboxybenzaldehyde in the presence of a catalyst and under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrothermal synthesis, utilizing reactors that can maintain high temperatures and pressures. The process ensures high yield and purity of the compound, which is essential for its applications in various fields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Carboxyphenyl)picolinic acid undergoes several types of chemical reactions, including:
Coordination Reactions: It forms coordination compounds with various metal ions such as nickel, zinc, cobalt, manganese, copper, and cadmium.
Substitution Reactions: The carboxyl and picolinic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts (e.g., metal chlorides) and ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline.
Substitution Reactions: May involve reagents like acyl chlorides or anhydrides under acidic or basic conditions.
Major Products:
Coordination Compounds: Various coordination polymers and metal-organic frameworks with distinct structural properties.
Substituted Derivatives: Compounds with modified functional groups that can exhibit different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
3-(3-Carboxyphenyl)picolinic acid has several scientific research applications, including:
Biology: Potential use in the development of metal-based drugs and imaging agents due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of metal-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3-carboxyphenyl)picolinic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, leading to various effects such as enhanced catalytic activity or altered magnetic properties. The molecular targets include metal ions and the pathways involved are related to the formation of stable metal-ligand complexes .
Vergleich Mit ähnlichen Verbindungen
4-(3-Carboxyphenyl)picolinic Acid: Similar in structure but with the carboxyphenyl group attached at a different position on the picolinic acid moiety.
2-(3-Carboxyphenyl)picolinic Acid: Another positional isomer with different chemical properties and applications.
Uniqueness: 3-(3-Carboxyphenyl)picolinic acid is unique due to its specific structural arrangement, which allows it to form distinct coordination compounds with unique properties. Its ability to act as a versatile building block for the synthesis of various metal-organic frameworks and coordination polymers sets it apart from its isomers .
Eigenschaften
IUPAC Name |
3-(3-carboxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-4-1-3-8(7-9)10-5-2-6-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVALRCPXGPGZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
